molecular formula C11H8N2O B8455822 5-(4-Cyanophenyl)-4-methyloxazole

5-(4-Cyanophenyl)-4-methyloxazole

Cat. No.: B8455822
M. Wt: 184.19 g/mol
InChI Key: NPCSFIMKWQLBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cyanophenyl)-4-methyloxazole is a heterocyclic compound featuring an oxazole core substituted with a methyl group at the 4-position and a 4-cyanophenyl moiety at the 5-position. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers rigidity and polarity, while the 4-cyanophenyl group enhances electronic properties through its electron-withdrawing cyano substituent. This structural combination is pivotal in medicinal chemistry and materials science, particularly in targeting enzyme inhibition and optimizing pharmacokinetic profiles .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

4-(4-methyl-1,3-oxazol-5-yl)benzonitrile

InChI

InChI=1S/C11H8N2O/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3

InChI Key

NPCSFIMKWQLBRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Effects: Para vs. Meta Cyanophenyl Analogs

  • Activity in Dual HIV-1 RNase H/IN Inhibition: In a 2021 study, 4-cyanophenyl-substituted compounds (e.g., compound 83) exhibited balanced dual inhibition of HIV-1 RNase H and integrase (IN), with IC₅₀ values of 1.77 µM and 1.18 µM, respectively. In contrast, meta-substituted analogs (e.g., compound 80 with 3-cyanophenyl) showed reduced dual inhibition but higher selectivity for RNase H. Compounds 81 (5-pyrimidyl) and 82 (3-cyanophenyl) outperformed the 4-cyanophenyl analog in RNase H inhibition, highlighting the critical role of substituent positioning in activity modulation .

Methyloxazole Derivatives in Antimycobacterial Activity

  • 4-Methyloxazole vs. Thiazolyl-Oxazole Hybrids :
    A 2022 study reported that 5-(2-(4-fluorobenzyl)thiazol-4-yl)-2-(4-fluorophenyl)-4-methyloxazole demonstrated potent antimycobacterial activity. While the 4-methyloxazole moiety contributes to metabolic stability, the addition of a thiazole ring and fluorinated benzyl groups enhances target binding, suggesting that hybrid structures may outperform simpler methyloxazole derivatives in specific therapeutic contexts .

Metabolic Stability and Fluorination Strategies

  • Oxazole Methyl Substitution :
    A 4-methyloxazole analog in mGlu1 positive allosteric modulator (PAM) studies retained activity comparable to other five-membered rings but underwent oxidation at the methyl group and xanthene positions, reducing metabolic stability. Fluorination of the xanthene scaffold improved stability but reduced efficacy, indicating a trade-off between pharmacokinetic optimization and target engagement .

Oxazole vs. Oxadiazole Core Structures

  • Hydrogen Bonding and Crystallinity: 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, an oxadiazole derivative, forms a three-dimensional network via N–H⋯N hydrogen bonds, enhancing crystallinity and solubility. In contrast, oxazole derivatives like 5-(4-cyanophenyl)-4-methyloxazole rely on π-π stacking and dipole interactions, which may influence their solubility and bioavailability in drug formulations .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity/Property Key Finding Reference
This compound Oxazole 4-methyl, 5-(4-cyanophenyl) Dual HIV-1 RNase H/IN inhibition Balanced IC₅₀ values (1.77 µM, 1.18 µM)
Compound 80 (3-cyanophenyl analog) Oxazole 4-methyl, 5-(3-cyanophenyl) Reduced dual inhibition Higher RNase H selectivity
5-(2-(4-fluorobenzyl)thiazol-4-yl)-2-(4-fluorophenyl)-4-methyloxazole Thiazolyl-oxazole 4-methyl, thiazole-fluorobenzyl Antimycobacterial activity Potent in series
4-Methyloxazole mGlu1 PAM Oxazole 4-methyl, xanthene scaffold mGlu1 modulation Metabolic oxidation at methyl group
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine Oxadiazole 4-methylphenyl Crystallinity 3D hydrogen-bonded network

Research Findings and Implications

  • Substituent Positioning: Para-substituted cyanophenyl groups optimize dual enzyme inhibition, whereas meta-substitution enhances selectivity but reduces potency .
  • Hybrid Scaffolds : Thiazole-oxazole hybrids improve antimycobacterial efficacy, suggesting synergistic effects from heterocyclic fusion .
  • Metabolic Challenges : Methyl groups on oxazole improve activity but require structural modifications (e.g., fluorination) to mitigate oxidative metabolism .
  • Structural Alternatives: Oxadiazoles offer superior crystallinity via hydrogen bonding, a property less pronounced in oxazoles, which may guide formulation strategies .

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